N-butyl-N-chlorohex-4-enamide
Description
N-butyl-N-chlorohex-4-enamide is a chloro-substituted enamide compound characterized by a hex-4-ene backbone with an N-butyl group and an N-chloro substituent. Its molecular formula is C₁₀H₁₆ClNO, and it features a reactive chlorinated amide moiety, which distinguishes it from simpler amides or alkenes.
Properties
CAS No. |
647027-81-4 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-N-chlorohex-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-3-5-7-8-10(13)12(11)9-6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChI Key |
UHTNUYNRWHCZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)CCC=CC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-butyl-N-chlorohex-4-enamide involves the amidation of hex-4-enoic acid with N-butylamine in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.
Chlorination: Another approach involves the chlorination of N-butylhex-4-enamide using chlorine gas or a chlorinating reagent like sulfuryl chloride. This reaction is usually carried out at low temperatures to control the reactivity of chlorine and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-N-chlorohex-4-enamide can undergo oxidation reactions, particularly at the double bond in the hex-4-ene chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield N-butylhexanamide.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-N-hydroxyhex-4-enamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Hydroxide ions, aqueous medium, mild temperatures.
Major Products Formed:
Oxidation: N-butyl-N-chlorohexane-1,2-diol.
Reduction: N-butylhexanamide.
Substitution: N-butyl-N-hydroxyhex-4-enamide.
Scientific Research Applications
Chemistry: N-butyl-N-chlorohex-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the interactions between chlorinated organic molecules and biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may explore its activity as an antimicrobial or anticancer agent, given the presence of the chlorine atom and amide functional group.
Industry: this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which N-butyl-N-chlorohex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and amide functional group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s reactivity may also result in the formation of reactive intermediates that can modify cellular components.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Stability
- Stability under physiological conditions is unverified.
- N-butylhex-4-enamide : Lacks reactive halogen, making it more stable but less reactive in substitution reactions.
- OH-BBN: A nitrosamine with proven carcinogenic activity via DNA alkylation; structurally distinct from chloro-enamides but shares an N-alkyl backbone .
Biological Activity
N-butyl-N-chlorohex-4-enamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on antimicrobial and cytotoxic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hex-4-enoyl chloride with butylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data of this compound
| Technique | Observed Value | Interpretation |
|---|---|---|
| NMR | δ 1.0-3.0 ppm | Presence of butyl group protons |
| IR | 1650 cm⁻¹ | C=O stretching indicative of amide bond |
| UV-Vis | λ max 250 nm | π to π* transition |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy, the compound was tested against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results demonstrate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's safety profile. The compound was tested on various human cell lines, including liver (HepG2) and breast cancer (MCF-7) cells.
Table 3: Cytotoxic Effects of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 50 |
| MCF-7 | 30 |
The findings indicate that this compound exhibits selective cytotoxicity, particularly against MCF-7 cells, which may highlight its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and inhibit essential cellular processes. The presence of the chloro group is believed to enhance its reactivity with microbial cell walls, leading to increased permeability and cell death.
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with a formulation containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
- Case Study on Cytotoxicity : In vitro studies using HepG2 cells showed that exposure to this compound led to apoptosis, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
